
Difenato de dietilo
Descripción general
Descripción
Diethyl diphenate is a chemical compound with the molecular formula C18H18O4 . It has an average mass of 298.333 Da and a monoisotopic mass of 298.120514 Da .
Molecular Structure Analysis
The molecular structure of Diethyl diphenate consists of 18 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .
Aplicaciones Científicas De Investigación
Síntesis de Dibenz Cicloheptadieno-5,7-Diona
El difenato de dietilo juega un papel crucial en la síntesis de dibenz[a,c][1,3]cicloheptadieno-5,7-diona . Este compuesto es un nuevo miembro de la serie dibenz[a, c][1,3]cicloheptadieno. La síntesis se logra mediante la condensación de this compound y acetato de etilo con catalizadores alcalinos .
Reacción con Cloruro de Difenoilo
Otra aplicación del this compound es su reacción con cloruro de difenoilo . Esta reacción es parte del proceso para sintetizar dibenz[a,c][1,3]cicloheptadieno-5,7-diona .
Condensación con Anhídrido Difénico
El this compound también se utiliza en la condensación de anhídrido difénico . Esta reacción contribuye a la síntesis de dibenz[a,c][1,3]cicloheptadieno-5,7-diona .
Producción de Ésteres de Difenato
El this compound se utiliza en la producción de ésteres de difenato . Estos ésteres se sintetizan por esterificación con ácido sulfúrico o bisulfato de sodio como catalizador . Los rendimientos de ésteres de difenato son del 85-92% del teórico .
Síntesis de Aceites Lubricantes Sintéticos
Los ésteres de this compound y alcoholes fluorados se han sugerido como bases para aceites lubricantes sintéticos . La presencia de dos anillos aromáticos en la molécula de this compound confiere a sus derivados un mayor nivel de estabilidad térmica y a la radiación .
Propiedades Anticorrosivas
El 4-(5-bromo-1H-indol-3-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo, un compuesto relacionado con el this compound, se ha estudiado por sus propiedades anticorrosivas .
Propiedades Antimicrobianas
El mismo compuesto también se ha evaluado por sus propiedades antimicrobianas .
Propiedades Antioxidantes
Por último, este compuesto se ha investigado por sus propiedades antioxidantes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds such as diethyl phosphonate have been found to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Biochemical Pathways
For instance, Di-n-octyl phthalate (DOP) was found to be hydrolyzed to produce Diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Action Environment
The action, efficacy, and stability of Diethyl diphenate can be influenced by various environmental factors. For instance, it has been found that similar compounds can be discharged into the environment through sewage waste . The presence of these compounds in the environment can potentially lead to their interaction with various biological systems, influencing their action and efficacy.
Propiedades
IUPAC Name |
ethyl 2-(2-ethoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISCGBNAKDWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206796 | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5807-65-8 | |
| Record name | 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diphenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL DIPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

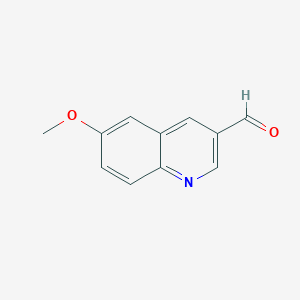

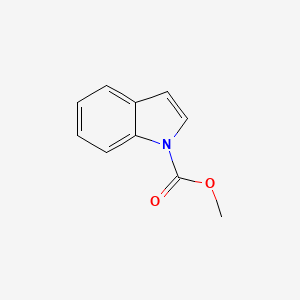

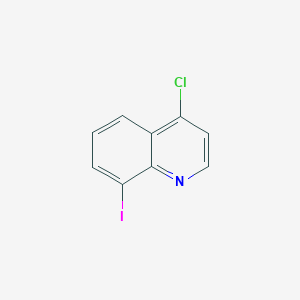
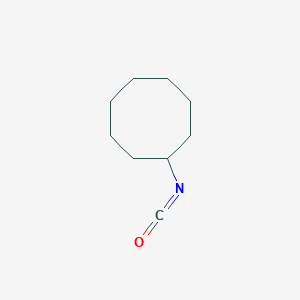
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
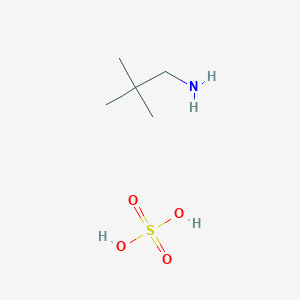
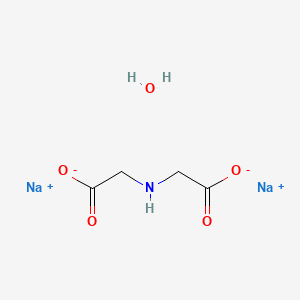

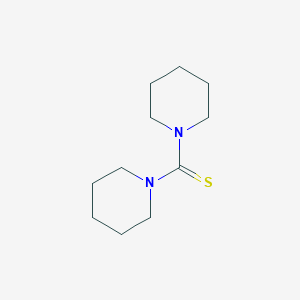
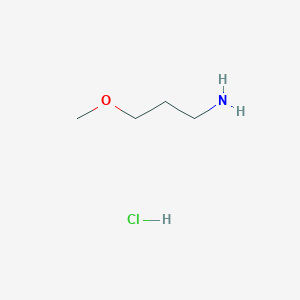

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)